Literature Precedent and Research Maturity: 1,2-Oxathiolane vs. 1,3-Oxathiolane
In contrast to the well-developed area of 1,3-oxathiolanes, 1,2-oxathiolane and its derivatives are not prevalent in the literature [1]. The parent 1,2-oxathiolane has been detected in solution, while a bulky derivative has been characterized by X-ray crystallography, but systematic studies remain sparse relative to the extensively documented 1,3-oxathiolane scaffold used in lamivudine and emtricitabine synthesis [2][3].
| Evidence Dimension | Literature coverage and research precedent |
|---|---|
| Target Compound Data | Limited publications; parent detected in solution; bulky derivative characterized by X-ray crystallography |
| Comparator Or Baseline | 1,3-Oxathiolane: Extensively documented with thousands of publications; clinically validated scaffold in HIV/HBV therapeutics (lamivudine, emtricitabine) |
| Quantified Difference | Qualitative: 1,2-oxathiolane is substantially underexplored relative to 1,3-oxathiolane, which has dedicated review articles and well-established synthetic methodologies |
| Conditions | Literature analysis across peer-reviewed publications and patents |
Why This Matters
Procurement of 1,2-oxathiolane is justified for exploratory research programs seeking underexplored chemical space, rather than for established synthetic routes where 1,3-oxathiolane dominates.
- [1] Wikipedia. 1,3-Oxathiolane. View Source
- [2] HandWiki. Chemistry:1,3-Oxathiolane. View Source
- [3] Hughes, D.L. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(5), 756-767. View Source
